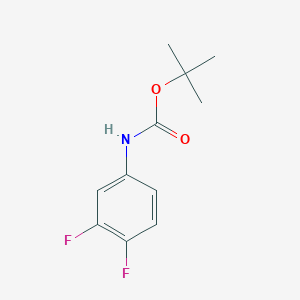

tert-Butyl 3,4-difluorophenylcarbamate

Overview

Description

Tert-butyl N-(3,4-difluorophenyl)carbamate is an organic compound with the molecular formula C11H13F2NO2 and a molecular weight of 229.23 g/mol . It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of tert-Butyl 3,4-difluorophenylcarbamate typically involves the reaction of tert-butyl chloroformate with 3,4-difluoroaniline in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The product is then purified using standard techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

Tert-butyl N-(3,4-difluorophenyl)carbamate can undergo various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the tert-butyl group can be replaced by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.

Scientific Research Applications

Tert-butyl N-(3,4-difluorophenyl)carbamate is widely used in scientific research, including:

Chemistry: It serves as an intermediate in the synthesis of various organic compounds.

Biology: The compound is used in the study of enzyme inhibition and protein interactions.

Medicine: It is investigated for its potential therapeutic applications, including as a precursor for drug development.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 3,4-difluorophenylcarbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or experimental outcomes .

Comparison with Similar Compounds

Tert-butyl N-(3,4-difluorophenyl)carbamate can be compared with other similar compounds such as:

Tert-butyl N-(3,4-dihydroxyphenyl)carbamate: This compound has hydroxyl groups instead of fluorine atoms, which can significantly alter its chemical reactivity and biological activity.

Tert-butyl N-(3,4-dimethylphenyl)carbamate: The presence of methyl groups instead of fluorine atoms can affect the compound’s steric and electronic properties, leading to different reactivity and applications.

These comparisons highlight the unique properties of tert-Butyl 3,4-difluorophenylcarbamate, making it a valuable compound in various scientific fields.

Biological Activity

Tert-butyl 3,4-difluorophenylcarbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, effects, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a tert-butyl group and two fluorine atoms on the phenyl ring. This structure influences its reactivity and interaction with biological systems. The general formula for this compound can be represented as:

Research indicates that compounds with similar structures can exhibit various biological activities, including:

- Inhibition of Enzymes : Many carbamate derivatives act as inhibitors for enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in neurotransmission.

- Antioxidant Activity : Some studies suggest that these compounds may possess antioxidant properties, helping to mitigate oxidative stress in cells.

In Vitro Studies

- Neuroprotective Effects : In vitro studies have shown that this compound can protect neuronal cells from apoptosis induced by amyloid-beta peptides. This suggests potential applications in neurodegenerative diseases such as Alzheimer's disease.

- Anti-inflammatory Properties : The compound has demonstrated the ability to reduce pro-inflammatory cytokines in cell cultures, indicating an anti-inflammatory mechanism that could be beneficial in treating conditions associated with chronic inflammation.

In Vivo Studies

- Animal Models : In vivo studies using scopolamine-induced models of cognitive impairment have shown that this compound can reduce the formation of amyloid plaques and improve memory deficits in treated animals compared to control groups.

- Toxicological Assessments : Toxicological evaluations indicate that while the compound exhibits biological activity, it also requires careful assessment of its safety profile due to potential toxicity observed in high-dose studies.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Study on Neuroprotection : A study demonstrated that treatment with the compound significantly reduced neuronal death in models exposed to amyloid-beta toxicity by approximately 30% compared to untreated controls.

- Anti-inflammatory Study : Another investigation showed a marked reduction in TNF-α levels in treated cells, suggesting a mechanism for reducing neuroinflammation.

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Properties

IUPAC Name |

tert-butyl N-(3,4-difluorophenyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13F2NO2/c1-11(2,3)16-10(15)14-7-4-5-8(12)9(13)6-7/h4-6H,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIUZQRIAAKGULG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC(=C(C=C1)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20382613 | |

| Record name | Carbamic acid, (3,4-difluorophenyl)-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20382613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144298-04-4 | |

| Record name | Carbamic acid, (3,4-difluorophenyl)-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20382613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.